N-[3-(benzimidazol-1-yl)propyl]azetidine-1-carboxamide
Description
N-[3-(benzimidazol-1-yl)propyl]azetidine-1-carboxamide is a compound that combines the structural features of benzimidazole and azetidine. Benzimidazole is a heterocyclic aromatic organic compound known for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties . Azetidine, on the other hand, is a four-membered nitrogen-containing ring that is often used as a building block in organic synthesis
Properties
IUPAC Name |
N-[3-(benzimidazol-1-yl)propyl]azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c19-14(17-9-4-10-17)15-7-3-8-18-11-16-12-5-1-2-6-13(12)18/h1-2,5-6,11H,3-4,7-10H2,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFWLVIPCHCHPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)NCCCN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(benzimidazol-1-yl)propyl]azetidine-1-carboxamide typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Attachment of Propyl Chain: The propyl chain is introduced through alkylation reactions, often using propyl halides under basic conditions.
Formation of Azetidine Ring: The azetidine ring is formed by cyclization reactions involving appropriate precursors such as amino alcohols or halides.
Coupling of Benzimidazole and Azetidine: The final step involves coupling the benzimidazole moiety with the azetidine ring through amide bond formation, typically using coupling reagents like carbodiimides.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques like chromatography and crystallization.
Types of Reactions:
Oxidation: The benzimidazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide.
Major Products Formed:
Oxidation: Oxidized derivatives of benzimidazole.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-[3-(benzimidazol-1-yl)propyl]azetidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N-[3-(benzimidazol-1-yl)propyl]azetidine-1-carboxamide is primarily attributed to the benzimidazole moiety. Benzimidazole derivatives are known to interact with various molecular targets, including enzymes and receptors. They can inhibit the activity of enzymes like topoisomerases and kinases, leading to disruption of cellular processes such as DNA replication and cell division . The azetidine ring may enhance the compound’s binding affinity and specificity to its molecular targets.
Comparison with Similar Compounds
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and 5,6-dimethylbenzimidazole share structural similarities and biological activities with N-[3-(benzimidazol-1-yl)propyl]azetidine-1-carboxamide.
Azetidine Derivatives: Compounds such as azetidine-2-carboxylic acid and azetidine-3-carboxamide are structurally related and used in similar applications.
Uniqueness: this compound is unique due to the combination of benzimidazole and azetidine moieties, which imparts a distinct set of chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various scientific and industrial applications.
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